2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O3S/c17-10-5-6-15(13(19)7-10)26(23,24)22-11-8-20-16(21-9-11)25-14-4-2-1-3-12(14)18/h1-9,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSGVRZYFYODCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide exhibit potent anticancer properties. For instance, pyrimidine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. The sulfonamide group enhances the compound's interaction with biological targets, potentially leading to effective cancer therapies .
- Antiviral Properties
- Anti-inflammatory Effects
Biological Mechanisms
The biological efficacy of 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Cytokine Modulation : It can modulate the production of cytokines, thereby influencing immune responses.
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of pyrimidine derivatives found that certain analogs, including those related to 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest .
Case Study 2: Antiviral Activity
In a controlled study on hepatitis B virus (HBV) models, compounds structurally related to 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide demonstrated a reduction in viral load and improved liver function markers in treated subjects compared to controls .
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and stability by forming strong interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
GSK2126458 (Omipalisib)
- Structure: 2,4-Difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl}benzene-1-sulfonamide.
- Key Differences: Replaces the 2-(2-fluorophenoxy)pyrimidin-5-yl group with a pyridazin-quinoline-substituted pyridine.
- Pharmacology: A dual mTOR/PI3K inhibitor with nanomolar potency (IC50: 0.019–0.034 nM for mTOR) . The pyridazin-quinoline moiety enhances target engagement in lipid kinases, whereas the fluorophenoxy group in the target compound may prioritize pyrimidine kinase interactions.
- Solubility: GSK2126458’s methoxy group improves aqueous solubility compared to the target compound’s fluorophenoxy substituent, which may reduce solubility but increase lipophilicity .
Selumetinib Sulfate
- Structure : Benzimidazole derivative with a sulfonamide group (C17H17BrClFN4O7S).
- Key Differences : Lacks the pyrimidine core but shares the sulfonamide functionality.
- Pharmacology : MEK inhibitor with therapeutic use in cancer. The sulfonamide in Selumetinib contributes to hydrogen bonding with MEK’s ATP-binding pocket, a feature that may be conserved in the target compound .
- Bioavailability : Selumetinib’s crystalline sulfate salt formulation enhances solubility (18 mg/mL) and bioavailability, suggesting that salt formation could optimize the target compound’s pharmacokinetics .
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
- Structure : Pyrimidine core with bromo and piperidinyl substituents.
- Key Differences: Substitutes the fluorophenoxy group with a bromo-sulfanyl-methoxy-phenyl chain.
- Relevance: The bromine atom increases molecular weight (MW: 579.54 vs. ~420 for the target compound) and may reduce metabolic turnover. This compound’s crystallographic data (e.g., C22H23BrN4O3S2) highlights the role of halogenation in stabilizing molecular conformations .
Structural and Functional Data Table
| Property | Target Compound | GSK2126458 | Selumetinib Sulfate |
|---|---|---|---|
| Core Structure | Pyrimidine-sulfonamide | Pyridine-sulfonamide | Benzimidazole-sulfonamide |
| Key Substituents | 2-(2-fluorophenoxy)pyrimidinyl | Pyridazin-quinoline | Bromo-chloro-fluorophenyl |
| Molecular Weight | ~420 (estimated) | 548.5 | 555.76 |
| Target Pathway | Putative kinase inhibition | mTOR/PI3K | MEK |
| Fluorination Impact | Enhanced metabolic stability | Improved target selectivity | Limited (single F atom) |
Research Findings and Implications
- Fluorophenoxy vs.
- Pyrimidine vs. Benzimidazole Cores : Pyrimidine derivatives (target compound, ) exhibit greater versatility in kinase inhibition compared to benzimidazoles (Selumetinib), which are more pathway-specific .
- Synthetic Challenges: The fluorophenoxy-pyrimidine linkage may pose synthetic hurdles due to fluorine’s electron-withdrawing effects, requiring optimized coupling conditions .
Biological Activity
2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, summarizing key research findings, experimental data, and case studies.
Chemical Structure
The molecular structure of 2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide can be depicted as follows:
This structure includes a benzene ring with a sulfonamide group, fluorine substituents, and a pyrimidine moiety linked via a phenoxy group.
The biological activity of 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival.
- Antimicrobial Activity : Like other sulfonamides, it may exhibit antibacterial properties by interfering with folic acid synthesis in bacteria.
- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Antifibrotic Activity : In a study evaluating antifibrotic agents, the compound demonstrated significant inhibition of collagen type I alpha 1 (COL1A1) protein expression in cultured cells. This suggests its potential as a therapeutic agent for fibrotic diseases .
- Cardiovascular Impact : Research involving isolated rat hearts indicated that the compound could alter perfusion pressure and coronary resistance. This effect was attributed to its interaction with calcium channels, which could lead to therapeutic applications in cardiovascular diseases .
- Anticancer Efficacy : In vitro studies showed that 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide exhibited significant cytotoxic effects against various cancer cell lines, with an IC50 value indicating effective concentration ranges for therapeutic use .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Theoretical models suggest favorable absorption and distribution characteristics, although empirical data are still needed to validate these predictions.
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Key Parameters | Optimal Conditions |
|---|---|---|
| Sulfonylation | pH, solvent, temperature | pH 8, DMF, 50°C |
| Purification | Solvent polarity | Ethyl acetate:hexane (3:7) |
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- H and F NMR confirm substitution patterns (e.g., fluorine positions on benzene, pyrimidine coupling) .
- C NMR verifies sulfonamide bond formation.
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 column, mobile phase: acetonitrile/water (60:40), flow rate 1 mL/min. Detects purity (>98%) and identifies impurities .
- Mass Spectrometry (MS) :
- ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 396.3) .
Basic: How do structural features influence the compound’s reactivity and stability?
Answer:
- Fluorine Substituents :
- Electron-withdrawing effects enhance sulfonamide bond stability but reduce nucleophilic reactivity.
- Ortho-fluorine on the phenoxy group introduces steric hindrance, affecting π-π stacking .
- Pyrimidine Ring :
Advanced: How can computational methods elucidate its interactions with biological targets?
Answer:
Q. Table 2: Docking Scores for Hypothetical Targets
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Carbonic Anhydrase IX | -8.4 | Zn coordination, π-stacking |
| HSP70 | -7.1 | Hydrogen bonding with pyrimidine |
Advanced: What structural analogs exhibit improved biological activity, and how are they designed?
Answer:
Analog design focuses on:
- Fluorine Substitution : 2,4-Difluoro vs. mono-fluoro analogs (e.g., 2-fluoro-N-[2-(3-fluorophenoxy)pyrimidin-5-yl]benzene-sulfonamide) show varied enzyme inhibition .
- Heterocycle Modifications :
- Pyrimidine-to-pyridine substitution alters solubility.
- Adding pyrazole rings (e.g., 4-methyl-N-(1-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)pentyl)benzenesulfonamide) enhances anti-inflammatory activity .
Q. Table 3: Comparative Bioactivity of Analogs
| Analog Structure | IC (nM) | Target |
|---|---|---|
| Parent Compound | 150 ± 12 | CA IX |
| Pyrazole Derivative | 89 ± 8 | CA IX |
Advanced: How is X-ray crystallography used to refine its molecular structure?
Answer:
- Data Collection : Synchrotron radiation (λ = 1.5418 Å) resolves fluorine positions.
- Refinement :
Advanced: What strategies validate its mechanism of action in enzyme inhibition?
Answer:
- Kinetic Assays :
- Michaelis-Menten plots (V/K) quantify competitive vs. non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) .
- Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations to correlate with activity .
Advanced: How are impurity profiles analyzed during synthesis?
Answer:
Q. Table 4: Common Impurities and Thresholds
| Impurity | Structure | Acceptable Limit |
|---|---|---|
| Des-fluoro analog | CHFNOS | <0.15% |
| Sulfonic acid | CHFOS | <0.10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
